molecular formula C11H6F6N2S B1301548 4-(3,5-Bis(trifluorométhyl)phényl)thiazol-2-amine CAS No. 284665-40-3

4-(3,5-Bis(trifluorométhyl)phényl)thiazol-2-amine

Numéro de catalogue: B1301548
Numéro CAS: 284665-40-3
Poids moléculaire: 312.24 g/mol
Clé InChI: YXPRLOAPZGLDGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a phenyl ring substituted with trifluoromethyl groups

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a study highlighted the structure-activity relationship (SAR) of thiazole-containing compounds, demonstrating that specific substitutions can enhance selectivity and potency against CDK9, a target implicated in cancer proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundTargetIC50 (nM)Selectivity
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amineCDK9< 10High
Other Thiazole DerivativeCDK250Moderate

Antiproliferative Properties

Thiazole derivatives, including 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study showed that certain derivatives exhibited IC50 values in the low nanomolar range against human cancer cell lines, indicating their potential as effective therapeutic agents .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating epilepsy and other seizure disorders. SAR studies indicate that specific modifications to the thiazole ring enhance anticonvulsant efficacy .

Antibacterial and Antifungal Activity

Thiazole derivatives have shown promise as antibacterial and antifungal agents. The presence of the trifluoromethyl group significantly enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Synthesis and Formulation

The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine typically involves multi-step organic reactions, including cyclization and substitution reactions to achieve the desired thiazole structure. Various formulations have been developed to enhance bioavailability and therapeutic efficacy.

Case Studies

  • Anticancer Study : A recent investigation evaluated the effects of various thiazole derivatives on different cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited superior antiproliferative activity compared to standard treatments .
  • Anticonvulsant Evaluation : Another study focused on the anticonvulsant potential of thiazole derivatives, finding that certain modifications led to significant seizure protection in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with thioamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Halogenated derivatives of the thiazole ring.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Mécanisme D'action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(Trifluoromethyl)phenylthiazole: Similar structure but with fewer trifluoromethyl groups.

    2-Aminothiazole: Lacks the phenyl ring and trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)phenylthiazole: Similar but without the amino group.

Uniqueness

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the phenyl ring with trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article presents a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a phenyl group that contains two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its biological properties, particularly in modulating interactions with biological targets.

Research indicates that thiazole derivatives, including 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, exhibit multiple mechanisms of action:

  • Inhibition of Cell Migration and Invasion : Studies have shown that thiazole derivatives can significantly inhibit the migration and invasion of various cancer cell lines, such as MDA-MB-231. The mechanism involves the disruption of cytoskeletal dynamics and interference with the actin-bundling protein fascin, which is crucial for cell motility .
  • Antiproliferative Activity : The compound has demonstrated notable antiproliferative effects against several human cancer cell lines. The IC50 values for these compounds often fall in the low nanomolar range, indicating strong potency. For instance, modifications to the thiazole structure have been linked to enhanced activity against multidrug-resistant cell lines .
  • Interaction with Tubulin : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is influenced by various structural modifications:

  • Substituents at the Thiazole Ring : Different substituents at the C2 and C5 positions of the thiazole ring significantly affect antiproliferative activity. For example, compounds with an amino group at the C2 position generally exhibit higher potency compared to those with methyl or dimethylamino groups .
  • Fluorinated Phenyl Groups : The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets, contributing to increased biological activity .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine can reduce cell viability in cancer cell lines such as MCF-7 and HT-29. The most active compounds showed IC50 values ranging from 1.7 to 38 nM .
  • Antiangiogenesis Assays : The antiangiogenic properties were assessed using chick chorioallantoic membrane (CAM) assays. Thiazole derivatives exhibited significant inhibition of angiogenesis by suppressing vascular endothelial growth factor (VEGF)-induced blood vessel formation .
  • Mechanistic Studies : Further mechanistic investigations revealed that treatment with thiazole derivatives led to disorganization of F-actin filaments in HeLa cells, supporting the hypothesis that these compounds impair cytoskeletal integrity as part of their antimigratory action .

Data Tables

The following table summarizes key findings related to the biological activity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine and its analogs.

CompoundIC50 (nM)Cell LineMechanism of Action
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine1.7 - 38MCF-7, HT-29Tubulin binding, apoptosis induction
Thiazole Derivative A10MDA-MB-231Fascin inhibition
Thiazole Derivative B20HeLaF-actin disorganization

Propriétés

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRLOAPZGLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369384
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284665-40-3
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284665-40-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (753 mg, 2 mmol) was added to a solution of 3′,5′-bis(trifluoromethyl)acetophenone (0.51 g, 2.0 mmol) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, ethanol (5 mL) and thiourea (152 mg, 2 mmol) were added to the residue obtained by evaporation of the solvent under reduced pressure, and the mixture was refluxed for 30 minutes. After the reaction mixture was cooled to room temperature, it was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine and dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) and washed with n-hexane under suspension to give the title compound (520.1 mg, 83.3%) as a light yellow white crystal.
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83.3%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.